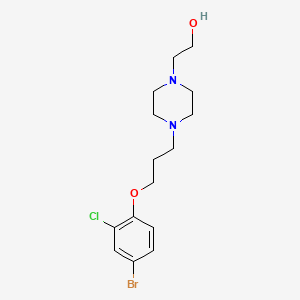

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is a chemical compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a bromo-chlorophenoxy group attached to a piperazine ring, which is further linked to an ethanol moiety. It has garnered interest in various fields due to its potential therapeutic applications and its role in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 1,3-dibromopropane.

Ether Formation: 4-bromo-2-chlorophenol reacts with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propane.

Piperazine Introduction: The intermediate 3-(4-bromo-2-chlorophenoxy)propane is then reacted with piperazine to form 4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazine.

Ethanol Addition: Finally, the compound is treated with ethylene oxide to introduce the ethanol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:

Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Catalysts and Reagents: Employing efficient catalysts and reagents to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.

Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

Oxidation: Formation of 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetaldehyde or 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetic acid.

Reduction: Formation of 2-(4-(3-(4-hydroxyphenoxy)propyl)piperazin-1-yl)ethanol.

Substitution: Formation of 2-(4-(3-(4-azidophenoxy)propyl)piperazin-1-yl)ethanol or 2-(4-(3-(4-mercaptophenoxy)propyl)piperazin-1-yl)ethanol.

Aplicaciones Científicas De Investigación

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include:

Receptors: Binding to and modulating the activity of certain receptors in the body.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Affecting signaling pathways that regulate cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(3-(4-Chlorophenoxy)propyl)piperazin-1-yl)ethanol

- 2-(4-(3-(4-Bromo-2-fluorophenoxy)propyl)piperazin-1-yl)ethanol

- 2-(4-(3-(4-Bromo-2-methylphenoxy)propyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is unique due to the presence of both bromo and chloro substituents on the phenoxy group. This dual halogenation can influence its reactivity and interactions with biological targets, potentially offering distinct pharmacological properties compared to similar compounds.

Actividad Biológica

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a bromo-chlorophenoxy group linked to a piperazine ring and an ethanol moiety, suggesting a diverse range of interactions with biological targets.

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 4-bromo-2-chlorophenol and 1,3-dibromopropane.

- Ether Formation : The phenol reacts with dibromopropane in the presence of a base, forming an ether.

- Piperazine Introduction : The ether is then reacted with piperazine to yield the piperazine derivative.

- Ethanol Addition : Finally, ethylene oxide is used to introduce the ethanol group.

This process results in a compound characterized by its unique structure, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against various microbial strains.

Anticancer Activity

In vitro studies on similar compounds have revealed anticancer properties, particularly through assays such as the MTT assay. Compounds with structural similarities have shown varying degrees of cytotoxicity against cancer cell lines . The mechanism of action typically involves inducing apoptosis or inhibiting cell proliferation, although specific studies on this compound are still required to establish its efficacy.

The biological activity of this compound may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing dopaminergic pathways.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.

- Signaling Pathway Alteration : Modulating pathways that regulate cellular functions and responses.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Molecular Docking Studies : Similar compounds have been evaluated using molecular docking techniques to predict their interaction with various biological targets. These studies suggest that modifications in the piperazine structure can significantly alter binding affinity and selectivity .

- Selectivity Profiles : Research on related dopamine receptor agonists indicates that structural modifications can lead to selective activity at specific receptor subtypes, which may be relevant for developing treatments for neuropsychiatric disorders .

Comparative Analysis Table

Propiedades

IUPAC Name |

2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEMALYGJIBWIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.